Thieno[3,2-c]pyridazine
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Overview
Description
Thieno[3,2-c]pyridazine is a heterocyclic compound that consists of a fused thiophene and pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thieno[3,2-c]pyridazine can be synthesized through several methods. One common approach involves the sequential reduction and oxidation of thienopyridazin-3-one, which is prepared from its 6-carboxylic acid derivative . The methyl ester of this acid is made by stepwise oxidation with N-bromosuccinimide of the corresponding tetrahydro-derivative . Another method involves the condensation of hydrazine with methyl 2-(5-methoxycarbonyl-3-oxotetrahydro-2-thienyl)acetate, a product of a Dieckmann condensation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-c]pyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: N-bromosuccinimide is commonly used for the oxidation of thienopyridazin-3-one derivatives.
Reduction: Sequential reduction steps are employed in the synthesis of this compound.
Substitution: Various functional derivatives can be synthesized through substitution reactions involving different organic reagents.
Major Products: The major products formed from these reactions include various functional derivatives of this compound, such as those with antimicrobial and anticancer properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Thieno[3,2-c]pyridazine and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives inhibit prostaglandin E2 and interleukin activity in lipopolysaccharide-stimulated rat peritoneal macrophages . Additionally, certain compounds have been found to inhibit cardiac phosphodiesterase-III, demonstrating potent and selective inhibition .
Comparison with Similar Compounds
Thieno[3,2-c]pyridazine can be compared with other similar compounds, such as pyrimidothienopyridazine and pyridazinone derivatives . These compounds share similar structural features but differ in their specific chemical properties and biological activities. For example:
Properties
Molecular Formula |
C6H4N2S |
---|---|
Molecular Weight |
136.18 g/mol |
IUPAC Name |
thieno[3,2-c]pyridazine |
InChI |
InChI=1S/C6H4N2S/c1-3-7-8-5-2-4-9-6(1)5/h1-4H |
InChI Key |
IZAJCEGIQMYVFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC2=C1SC=C2 |
Origin of Product |
United States |
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